
N-isoquinolin-5-ylhydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isoquinolin-5-ylhydroxylamine is a nitrogen-containing heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are known for their wide range of biological activities and are considered important components in many biologically active products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-isoquinolin-5-ylhydroxylamine typically involves the cyclization of aromatic ketoximes with alkynes in the presence of a catalytic amount of ruthenium or palladium catalysts. This reaction is known for its efficiency and high yield . Another method involves the use of aromatic aldehydes and aminoacetals under acidic conditions, leading to the formation of isoquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using metal-catalyzed reactions. The use of environmentally friendly catalysts and processes is emphasized to minimize the formation of harmful by-products and to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-isoquinolin-5-ylhydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves the replacement of a functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions may produce amines or hydroxylamines .
Wissenschaftliche Forschungsanwendungen
N-isoquinolin-5-ylhydroxylamine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-isoquinolin-5-ylhydroxylamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile tool in scientific research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: A parent compound of N-isoquinolin-5-ylhydroxylamine, known for its wide range of biological activities.
Quinoline: Another nitrogen-containing heterocyclic compound with similar structural features and biological activities.
Quinolone: A derivative of quinoline, widely used as an antimicrobial agent.
Uniqueness
This compound is unique due to its specific structural features and the presence of a hydroxylamine group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H8N2O |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
N-isoquinolin-5-ylhydroxylamine |
InChI |
InChI=1S/C9H8N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,11-12H |
InChI-Schlüssel |
YYXSEVPIKNTAIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
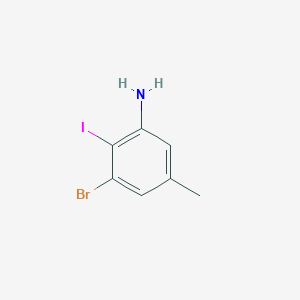
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
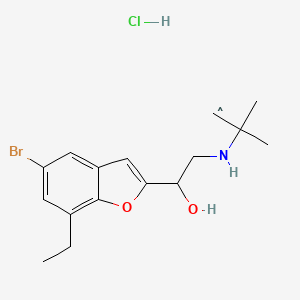
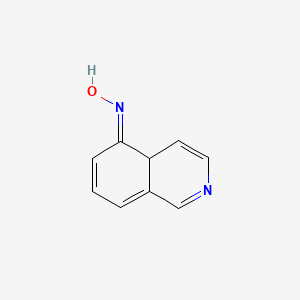

![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)


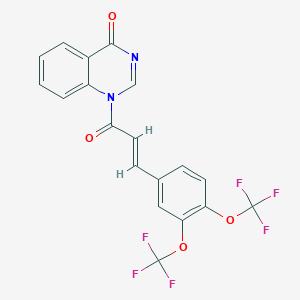
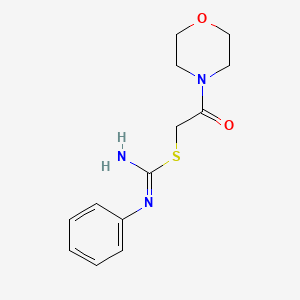
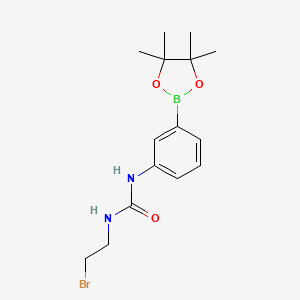

![Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)
